![molecular formula C14H20N2O2 B1628826 Benzyl 3-ethylpiperazine-1-carboxylate CAS No. 1031927-01-1](/img/structure/B1628826.png)
Benzyl 3-ethylpiperazine-1-carboxylate
Overview
Description
Benzyl 3-ethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of Benzyl 3-ethylpiperazine-1-carboxylate consists of a benzyl group attached to a piperazine ring, which is further substituted with an ethyl group and a carboxylate group . The molecular weight of this compound is 248.32 .Physical And Chemical Properties Analysis
The specific physical and chemical properties of Benzyl 3-ethylpiperazine-1-carboxylate, such as its boiling point, melting point, and solubility, are not provided in the search results .Scientific Research Applications
Medicinal Chemistry: Kinase Inhibitors
Benzyl 3-ethylpiperazine-1-carboxylate: is utilized in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in various cellular processes, and their dysregulation is associated with diseases like cancer. The piperazine ring in this compound acts as a scaffold, positioning pharmacophoric groups for optimal interaction with kinase targets .
Central Nervous System Agents
Due to its structural and conformational characteristics, Benzyl 3-ethylpiperazine-1-carboxylate is often incorporated into drugs targeting the central nervous system (CNS). It can enhance the physicochemical properties of CNS agents, improving their ability to cross the blood-brain barrier .
Pharmacokinetic Modifiers
The compound is also used to optimize the pharmacokinetic properties of drugs. Its basic and hydrophilic nature helps in modifying the absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic molecules, thereby enhancing their bioavailability .
Receptor Modulators
Benzyl 3-ethylpiperazine-1-carboxylate: serves as a key intermediate in the development of receptor modulators. These modulators can mimic or block the action of natural ligands, regulating receptor activity in various pathological conditions .
Synthetic Methodology: Buchwald–Hartwig Amination
In synthetic chemistry, this compound is involved in the Buchwald–Hartwig amination process. This reaction forms an aryl-amine bond, which is a common linkage in many pharmaceuticals. The piperazine moiety’s reactivity facilitates its insertion into complex molecules .
Bioactive Molecule Development
Lastly, the compound’s versatility in chemical reactions, such as aromatic nucleophilic substitution and reductive amination, makes it a valuable building block in the design and synthesis of bioactive molecules with potential therapeutic applications .
properties
IUPAC Name |
benzyl 3-ethylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLCDJCCBXKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604182 | |
Record name | Benzyl 3-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1031927-01-1 | |
Record name | Benzyl 3-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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